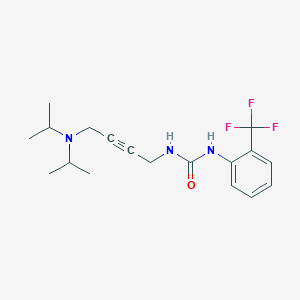

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic urea derivative characterized by a diisopropylamino-substituted alkyne chain and a 2-(trifluoromethyl)phenyl group. The compound’s structure combines a rigid alkyne linker with a bulky diisopropylamino group, which may influence its pharmacokinetic properties, such as solubility and membrane permeability. The trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize drug-like properties .

Properties

IUPAC Name |

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24F3N3O/c1-13(2)24(14(3)4)12-8-7-11-22-17(25)23-16-10-6-5-9-15(16)18(19,20)21/h5-6,9-10,13-14H,11-12H2,1-4H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULSDWHQUSIYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)NC1=CC=CC=C1C(F)(F)F)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features

- Target Compound: Contains a diisopropylamino-butynyl chain and 2-(trifluoromethyl)phenylurea.

- Analog 1 : 1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (MW: 380.4) features a pyrazole-thiophene hybrid linker instead of an alkyne chain .

- Analog 2 : Sorafenib Tosylate (MW: 637.00) includes a pyridine-carboxamide group and a 4-chloro-3-(trifluoromethyl)phenylurea, highlighting the importance of trifluoromethyl positioning (3- vs. 2-) for target affinity .

- Analog 3 : Compounds 11a–11o (MW: 466.2–602.2) employ a piperazine-thiazole linker, demonstrating variability in aryl substituents (e.g., chloro, fluoro, methoxy) and their impact on synthetic yields (83.7–88.2%) .

Physicochemical and Spectroscopic Data

Molecular Weight and Mass Spectrometry

- The target compound’s estimated MW (calculated from its formula) is ~385.4 g/mol, comparable to Analog 1 (380.4 g/mol) but smaller than Sorafenib Tosylate (637.00 g/mol) due to the absence of a tosylate group .

- ESI-MS data for analogs (e.g., 11d: m/z 534.1 [M+H]⁺; 8j: m/z 412.1 [M+H]⁺) correlate with their MW and fragmentation patterns .

Substituent Effects

- Trifluoromethyl Position : The 2-(trifluoromethyl)phenyl group in the target compound may confer distinct electronic and steric effects compared to 3- or 4-substituted analogs (e.g., 11d: 4-trifluoromethylphenyl; Sorafenib: 3-trifluoromethylphenyl). Meta-substitution often enhances target binding in kinase inhibitors .

- Linker Flexibility : The rigid alkyne chain in the target compound contrasts with flexible piperazine-thiazole linkers in 11a–11o, which may improve conformational adaptability for receptor interactions .

Research Findings and Pharmacological Implications

While direct biological data for the target compound are unavailable, insights can be extrapolated from analogs:

Metabolic Stability : The trifluoromethyl group enhances resistance to oxidative metabolism, as seen in analogs like A-425619 (a TRPV1 antagonist) .

Synthetic Challenges: Bulky substituents (e.g., diisopropylamino) may reduce yields compared to simpler aryl-urea derivatives .

Data Tables

Table 1. Comparative Analysis of Urea Derivatives

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high-purity 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how can reaction intermediates be stabilized?

- Methodological Answer : The synthesis of urea derivatives often involves coupling aromatic amines with isocyanates or carbamoyl chlorides under anhydrous conditions. For sterically hindered intermediates (e.g., diisopropylamino groups), slow addition of reagents and low-temperature conditions (0–5°C) can minimize side reactions. Stabilization of intermediates may require inert atmospheres (N₂/Ar) and aprotic solvents like dichloromethane or THF . Optimization via Design of Experiments (DoE) can systematically evaluate variables (e.g., temperature, stoichiometry) to maximize yield .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H stretches (~3300–3500 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for trifluoromethyl-substituted phenyl groups) and alkyne protons (δ 2.5–3.5 ppm). Diisopropylamino groups show split signals for CH₃ (δ 1.0–1.5 ppm) and CH (δ 3.0–3.5 ppm) .

- X-ray Crystallography : Resolve steric effects from bulky substituents (e.g., diisopropylamino) by analyzing bond angles and torsional strain .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between structurally analogous urea derivatives?

- Methodological Answer : Discrepancies may arise from variations in substituent electronic/steric profiles. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, impacting bioavailability. Comparative studies using:

- QSAR Modeling : Correlate substituent parameters (Hammett σ, π) with activity .

- Cellular Assays : Test antiproliferative activity across cell lines (e.g., cancer vs. normal) to identify selectivity trends .

- Structural Overlays : Use crystallographic data to compare binding modes in target proteins (e.g., kinase inhibitors) .

Q. What experimental design principles are critical for optimizing continuous-flow synthesis of this compound, particularly for scaling lab-scale protocols?

- Methodological Answer : Flow chemistry offers advantages in handling reactive intermediates (e.g., isocyanates) and exothermic reactions. Key considerations include:

- Residence Time : Adjust flow rates to ensure complete conversion of intermediates (e.g., via inline FTIR monitoring) .

- Mixing Efficiency : Use microreactors with high surface-area-to-volume ratios to enhance mass transfer .

- Pressure Control : Manage gas evolution (e.g., from carbamate decomposition) with back-pressure regulators .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets?

- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, which:

- Enhances Urea Hydrogen Bonding : Increases acidity of urea N-H protons, strengthening interactions with target proteins (e.g., kinase ATP-binding pockets) .

- Alters Metabolic Stability : Reduces oxidative metabolism via cytochrome P450 enzymes, as shown in pharmacokinetic studies of analogous compounds .

- Impacts Solubility : LogP calculations (e.g., using HPLC-derived retention times) can quantify hydrophobicity for formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.